molecular formula C10H16N2O B1660159 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine CAS No. 725213-28-5

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine

Cat. No.: B1660159
CAS No.: 725213-28-5
M. Wt: 180.25
InChI Key: ABUHPAKPSQRFRL-UHFFFAOYSA-N
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Description

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine is a chemical compound that features a furan ring attached to a pyrrolidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine typically involves the reaction of furan-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrrolidine ring can be reduced to form more saturated derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products:

  • Oxidation products include furan-2-carboxylic acid derivatives.
  • Reduction products include more saturated pyrrolidine derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}ethanamine: Similar structure but with an ethyl group instead of a methylene bridge.

    1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}propanamine: Similar structure but with a propyl group instead of a methylene bridge.

Uniqueness: 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine is unique due to its specific combination of a furan ring and a pyrrolidine ring connected by a methylene bridge. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(furan-2-ylmethyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-7-9-3-1-5-12(9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUHPAKPSQRFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678496
Record name 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725213-28-5
Record name 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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